N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a naphthalenyloxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with dimethylamine to form the intermediate 4-fluorophenyl-dimethylamine.
Coupling Reaction: The intermediate is then coupled with 2-naphthol in the presence of a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) to form the naphthalen-2-yloxy intermediate.
Acetylation: The final step involves the acetylation of the naphthalen-2-yloxy intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalen-2-yloxy group.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-25(2)21(17-7-10-19(23)11-8-17)14-24-22(26)15-27-20-12-9-16-5-3-4-6-18(16)13-20/h3-13,21H,14-15H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFUFIXTHZLAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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